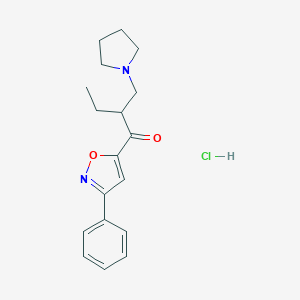

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride

Descripción general

Descripción

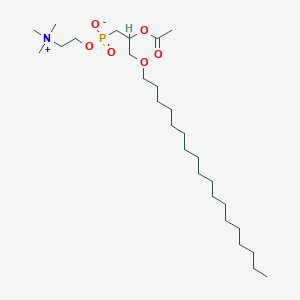

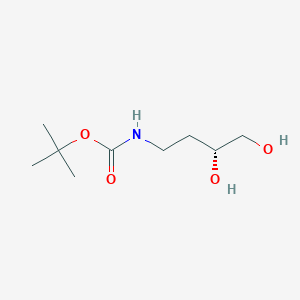

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, also known as PBIT, is a synthetic compound that is widely used in scientific research. PBIT is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes.

Mecanismo De Acción

The mechanism of action of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride involves the disruption of protein-protein interactions. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride binds to the surface of the protein interface, preventing the two proteins from interacting with each other. This leads to the inhibition of various biological processes that depend on protein-protein interactions.

Efectos Bioquímicos Y Fisiológicos

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells by disrupting the interaction between p53 and Mdm2. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been shown to inhibit the activation of NF-κB, which is involved in the regulation of the immune response. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which plays a crucial role in the regulation of oxygen homeostasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is also stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has some limitations as well. It is not cell-permeable, which limits its use in cellular assays. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride may have off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the use of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride in scientific research. One possible direction is the development of cell-permeable derivatives of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, which would allow for its use in cellular assays. Another direction is the identification of new protein-protein interactions that can be targeted by 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride can be used in combination with other compounds to study the synergistic effects of protein-protein interaction inhibitors. Overall, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is a valuable tool for studying protein-protein interactions, and its use in scientific research is likely to continue to expand in the future.

Aplicaciones Científicas De Investigación

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been extensively used in scientific research as a tool for studying protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including the interaction between p53 and Mdm2, which is involved in the regulation of cell growth and apoptosis. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been used to study the interaction between the transcription factor NF-κB and its inhibitor IκBα, which plays a crucial role in the immune response.

Propiedades

Número CAS |

144576-50-1 |

|---|---|

Nombre del producto |

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride |

Fórmula molecular |

C18H23ClN2O2 |

Peso molecular |

334.8 g/mol |

Nombre IUPAC |

1-(3-phenyl-1,2-oxazol-5-yl)-2-(pyrrolidin-1-ylmethyl)butan-1-one;hydrochloride |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-2-14(13-20-10-6-7-11-20)18(21)17-12-16(19-22-17)15-8-4-3-5-9-15;/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3;1H |

Clave InChI |

DGJPRBXSVZULQO-UHFFFAOYSA-N |

SMILES |

CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |

SMILES canónico |

CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |

Sinónimos |

3-phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride MS 322 MS-322 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.